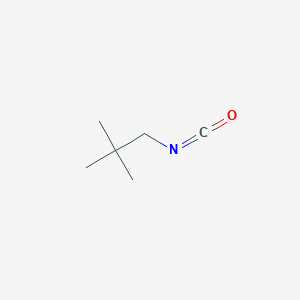
1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium
Overview
Description
1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium is a heterocyclic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a hydroxy group, a methyl group, and an oxidized nitrogen atom within the benzimidazole ring
Preparation Methods
The synthesis of 1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with formic acid, followed by oxidation and methylation steps. The reaction conditions typically involve heating the reactants under reflux in the presence of a suitable oxidizing agent, such as hydrogen peroxide or potassium permanganate, to achieve the desired oxidation state. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.
Chemical Reactions Analysis
1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the oxidized nitrogen atom back to its original state. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The hydroxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized benzimidazole derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Benzimidazole derivatives, including this compound, exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties. They are studied for their potential use in developing new therapeutic agents.
Medicine: The compound is investigated for its potential as a drug candidate due to its ability to interact with biological targets. It is explored for its use in treating infections, cancer, and other diseases.
Industry: In the industrial sector, the compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium can be compared with other similar benzimidazole derivatives, such as:
1-Hydroxybenzimidazole: Lacks the methyl group and has different chemical and biological properties.
2-Methylbenzimidazole: Lacks the hydroxy and oxidized nitrogen groups, resulting in different reactivity and applications.
3-Oxidobenzimidazole: Lacks the hydroxy and methyl groups, leading to distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-hydroxy-2-methyl-3-oxidobenzimidazol-3-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-6-9(11)7-4-2-3-5-8(7)10(6)12/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOHMVMLXANIAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N1O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(4-Fluorophenoxy)methyl]oxirane](/img/structure/B96899.png)






